

Introduction: Navigating the Landscape of a Niche Chemical Entity

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Compound of Interest

Compound Name: *N*-(2-acetylphenyl)-4-methylpentanamide

CAS No.: 1042640-27-6

Cat. No.: B1414860

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This guide provides a comprehensive technical overview of **N-(2-acetylphenyl)-4-methylpentanamide**, a molecule belonging to the N-acylated 2-aminoacetophenone class. It is important to note that as of the latest literature review, a specific CAS number for **N-(2-acetylphenyl)-4-methylpentanamide** is not readily available in major chemical databases. This suggests that the compound may be a novel chemical entity or not widely reported.

Consequently, this document is constructed with the expertise of a senior application scientist, leveraging established principles of organic chemistry and drawing upon data from closely related, well-documented structural analogs. The core of this guide is built upon the known chemistry of the 2-aminoacetophenone scaffold, providing a robust and scientifically grounded framework for researchers, scientists, and drug development professionals interested in this class of compounds. The insights and protocols herein are designed to be broadly applicable to the synthesis, characterization, and potential applications of N-(2-acetylphenyl) amides.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of **N-(2-acetylphenyl)-4-methylpentanamide** can be predicted based on its constituent functional groups: an aromatic ketone, a secondary amide, and a branched alkyl chain. These features will govern its solubility, polarity, and potential for intermolecular interactions.

Property	Predicted Value / Characteristic	Rationale
Molecular Formula	C ₁₅ H ₂₁ NO ₂	Based on structural components.
Molecular Weight	247.33 g/mol	Calculated from the molecular formula.
Appearance	Off-white to yellow solid	Typical for aromatic ketones and amides.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; likely insoluble in water.	The amide and ketone groups provide polarity, while the phenyl ring and alkyl chain contribute to lipophilicity.
Hydrogen Bond Donor	1 (Amide N-H)	The secondary amide provides a hydrogen bond donor.
Hydrogen Bond Acceptor	2 (Amide C=O, Ketone C=O)	The carbonyl oxygens of the amide and ketone act as hydrogen bond acceptors.
LogP (Predicted)	~3.5 - 4.5	The significant hydrocarbon character from the phenyl ring and the 4-methylpentyl group suggests a relatively high lipophilicity.

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to **N-(2-acetylphenyl)-4-methylpentanamide** involves the N-acylation of 2-aminoacetophenone with a suitable acylating agent, such as 4-methylpentanoyl chloride.

Core Causality in Synthetic Design

The choice of this synthetic pathway is dictated by the chemical nature of the starting materials. 2-Aminoacetophenone possesses a nucleophilic amino group that readily reacts with electrophilic acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize **N-(2-acetylphenyl)-4-methylpentanamide** via N-acylation of 2-aminoacetophenone.

Materials:

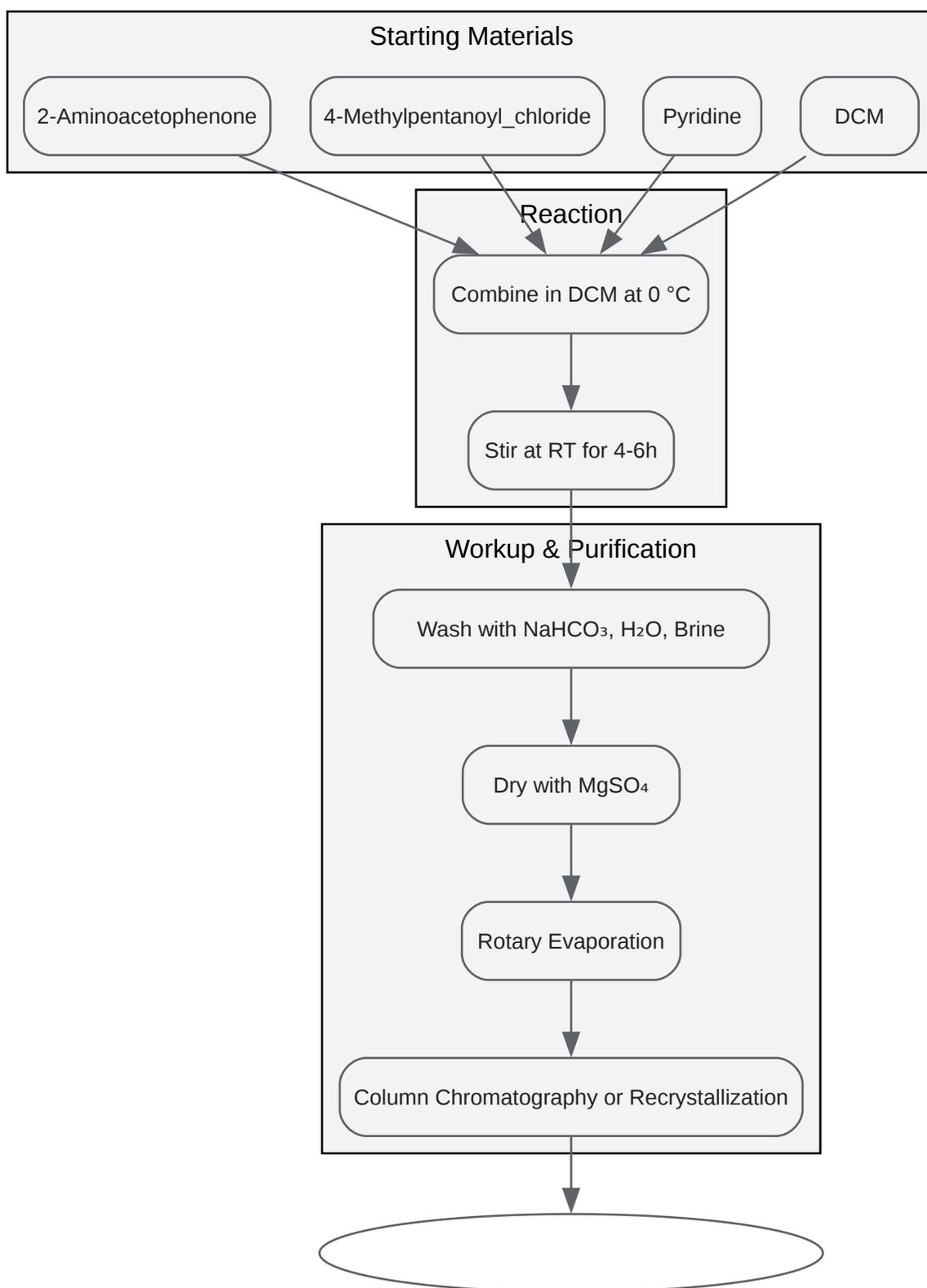
- 2-Aminoacetophenone (CAS: 551-93-9)
- 4-Methylpentanoyl chloride
- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane.
- **Base Addition:** Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

- **Acylation:** Slowly add 4-methylpentanoyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure **N-(2-acetylphenyl)-4-methylpentanamide**.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **N-(2-acetylphenyl)-4-methylpentanamide**.

Spectroscopic Characterization: A Predictive Fingerprint

The structure of **N-(2-acetylphenyl)-4-methylpentanamide** can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.[\[1\]](#)

- N-H Stretch: A sharp peak around 3300 cm^{-1} corresponding to the stretching vibration of the N-H bond in the secondary amide.
- C-H Stretches: Peaks in the $3100\text{-}3000\text{ cm}^{-1}$ region for aromatic C-H stretches and below 3000 cm^{-1} for aliphatic C-H stretches.
- C=O Stretches: Two distinct, strong absorption bands in the carbonyl region ($1700\text{-}1650\text{ cm}^{-1}$). The ketone carbonyl will likely appear around 1680 cm^{-1} , while the amide I band (primarily C=O stretch) will be observed around 1660 cm^{-1} .
- N-H Bend (Amide II): A peak around $1550\text{-}1530\text{ cm}^{-1}$ corresponding to the N-H bending vibration coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy will fully elucidate the carbon-hydrogen framework.

Predicted ^1H NMR Chemical Shifts (in CDCl_3 , δ in ppm):

Protons	Multiplicity	Chemical Shift (ppm)	Notes
Amide N-H	broad singlet	8.5 - 9.5	Chemical shift is concentration and solvent dependent.
Aromatic H's	multiplet	7.0 - 8.0	Four protons on the phenyl ring will show distinct splitting patterns.
Acetyl CH ₃	singlet	~2.6	Singlet for the methyl group of the acetyl moiety.
-CH ₂ -C=O (amide)	triplet	~2.4	Methylene group adjacent to the amide carbonyl.
-CH(CH ₃) ₂	multiplet	~1.7	Methine proton of the isobutyl group.
-CH ₂ -CH(CH ₃) ₂	multiplet	~1.5	Methylene group in the pentanamide chain.
-CH(CH ₃) ₂	doublet	~0.9	Two equivalent methyl groups will appear as a doublet.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

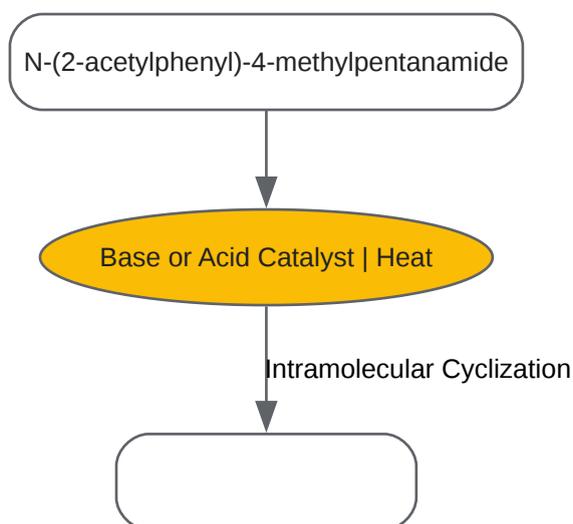
Carbon	Chemical Shift (ppm)
Ketone C=O	~200
Amide C=O	~172
Aromatic C's	120 - 140
Acetyl CH ₃	~28
Amide α-CH ₂	~38
Pentanamide chain C's	22 - 35
Isobutyl CH ₃ 's	~22.5

Applications and Research Directions

The N-(2-acetylphenyl)amide scaffold is a versatile building block in medicinal chemistry and organic synthesis.

Precursor for Heterocyclic Synthesis

The ortho-disposition of the acetyl and amide functionalities in **N-(2-acetylphenyl)-4-methylpentanamide** makes it an excellent precursor for intramolecular cyclization reactions. One of the most notable applications is in the Friedländer synthesis of quinolines, which are important heterocyclic motifs in many pharmaceuticals.^[2] The reaction involves the base- or acid-catalyzed condensation of the enolizable ketone with the amide nitrogen, followed by dehydration to form the quinoline ring system.



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Caption: Potential Friedländer synthesis of a quinolone from the title compound.

Role in Drug Discovery as a Bioisostere

In drug development, the strategic replacement of functional groups with others that have similar physical or chemical properties (bioisosteres) is a common practice to improve a drug candidate's profile.[3][4] The amide bond is a central feature of many biologically active molecules but can be susceptible to metabolic cleavage by proteases.[5] The N-(2-acetylphenyl)amide moiety can be considered a bioisosteric replacement for other structures in lead optimization. The specific conformation and electronic properties of this scaffold could offer advantages in terms of metabolic stability, target binding, and pharmacokinetic properties.[6]

Safety and Handling

While specific toxicity data for **N-(2-acetylphenyl)-4-methylpentanamide** is not available, a safety protocol can be established based on the known hazards of its precursor, 2-aminoacetophenone, and general principles for handling organic research chemicals.

- **General Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10]
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.[8]
 - Eye Contact: Rinse cautiously with water for several minutes.[9]
 - Inhalation: Move the person into fresh air.[8]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek medical attention.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.

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